molecular formula C9H11N3O2 B2387533 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2169534-55-6

4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2387533
CAS No.: 2169534-55-6
M. Wt: 193.206
InChI Key: CUMXTQVEGPFFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery, designed as a hybrid scaffold incorporating two privileged structures: a pyrrolidin-2-one and a pyrimidine ring. The pyrrolidin-2-one moiety is a saturated heterocycle known for its three-dimensional coverage and ability to improve solubility and pharmacokinetic properties in drug candidates . This scaffold is frequently explored in the synthesis of bioactive molecules and is a common feature in pharmaceuticals . The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, serving as a key building block for a wide range of therapeutic agents. Its applications are extensive, and it is a core structure in the development of molecules with anticancer activity . The specific 2-oxypyrimidine linkage in this compound is a functional group of high utility, often used to connect fragments in inhibitor design, as demonstrated in the optimization of potent antimalarial agents targeting protein kinases . The combination of these features makes this compound a versatile chemical building block for researchers. Its potential applications include serving as a core intermediate in the synthesis of novel small-molecule libraries, the development of kinase inhibitors, and the exploration of new anticancer and antimicrobial agents. This product is intended for chemical and biological research purposes only. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(pyrimidin-2-yloxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8-4-7(5-12-8)6-14-9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMXTQVEGPFFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation Using Pyrimidine-Based Electrophiles

The chemoselective O-alkylation of 4-(hydroxymethyl)pyrrolidin-2-one with pyrimidin-2-yl derivatives represents the most direct route. Drawing from methodologies developed for pyrimidin-2(1H)-ones, reaction of the hydroxymethyl intermediate with 2-(chloromethyl)pyrimidine or 2-(iodomethyl)pyrimidine under basic conditions achieves the desired ether linkage.

Optimized Conditions :

  • Solvent : Acetone or acetonitrile (reflux)
  • Base : Potassium carbonate (K₂CO₃)
  • Electrophile : 4-(Iodomethyl)-2-(methylthio)pyrimidine
  • Yield : 86–98% (adapted from)

A comparative analysis of solvents and temperatures (Table 1) reveals that refluxing acetone maximizes yield (90–98%) while minimizing reaction time (0.5–1 h). The iodomethyl moiety outperforms chloromethyl analogs due to its superior leaving-group ability, aligning with observations in pyrimidine O-alkylation.

Table 1: Solvent and Temperature Effects on O-Alkylation Yield

Solvent Temperature (°C) Time (h) Yield (%)
Acetone Reflux 0.5 89
Acetone Reflux 1.0 90
Acetonitrile 25 16.0 63
Acetonitrile Reflux 1.0 87

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for coupling sterically hindered alcohols and phenols. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-(hydroxymethyl)pyrrolidin-2-one reacts with pyrimidin-2-ol to furnish the target compound. While this method circumvents the need for prehalogenated pyrimidines, the stoichiometric reagents and sensitivity to moisture limit scalability.

Ullmann-Type Coupling

Copper-catalyzed coupling of 4-(bromomethyl)pyrrolidin-2-one with pyrimidin-2-ol under Ullmann conditions provides a transition-metal-mediated route. Using CuI (10 mol%), 1,10-phenanthroline as a ligand, and Cs₂CO₃ in DMSO at 110°C, this method achieves moderate yields (60–75%) but requires stringent anhydrous conditions.

Optimization Challenges and Side Reactions

The primary challenge lies in suppressing N-alkylation of the lactam nitrogen. Basic conditions favor O-alkylation, as evidenced by the absence of N-alkylated byproducts in pyrimidin-2(1H)-one derivatives. However, electron-deficient pyrimidines may necessitate protecting-group strategies. For example, Boc protection of the pyrrolidinone nitrogen prior to alkylation, followed by deprotection with trifluoroacetic acid (TFA), enhances selectivity.

Side reactions, such as elimination to form α,β-unsaturated lactams or overalkylation, are mitigated by controlling reaction stoichiometry and avoiding excess base. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one Synthesis

Method Conditions Yield (%) Advantages Limitations
O-Alkylation K₂CO₃, acetone, reflux 90–98 High yield, short reaction time Requires iodomethyl pyrimidine
Mitsunobu DEAD, PPh₃, THF 70–85 No prehalogenation Costly reagents, scalability
Ullmann Coupling CuI, Cs₂CO₃, DMSO, 110°C 60–75 Broad substrate scope Moderate yields, harsh conditions

The O-alkylation route emerges as the most efficient, leveraging well-established protocols for pyrimidine functionalization. Scalability and reproducibility further favor this method, particularly in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.

    Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one has the molecular formula C9H11N3O2C_9H_{11}N_3O_2 and a molecular weight of 193.206 g/mol. It primarily acts as a modulator of collagen prolyl 4-hydroxylases, enzymes critical in collagen synthesis. By inhibiting these enzymes, the compound reduces hydroxyproline levels, which are essential for collagen stability and function.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases, including:

  • Fibrosis : By modulating collagen synthesis, it could play a role in managing fibrotic diseases where excessive collagen deposition occurs.
  • Cancer : Its ability to influence cellular pathways related to growth and metastasis makes it a candidate for cancer therapy .

Biological Research

This compound has been explored as a P2Y receptor modulator. P2Y receptors are involved in numerous physiological processes, including inflammation and cell proliferation. The compound's interaction with these receptors could lead to new insights into cellular signaling pathways .

Synthesis of Heterocyclic Compounds

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various derivatives that may exhibit novel biological activities .

Industrial Applications

The compound is utilized in the development of new materials and as a catalyst in chemical reactions, showcasing its versatility beyond biological applications .

Case Study 1: Fibrosis Treatment

A study demonstrated that derivatives of pyrrolidinone compounds, similar to this compound, showed promising results in reducing fibrosis in animal models. The inhibition of collagen prolyl 4-hydroxylases led to decreased collagen deposition in tissues affected by fibrosis .

Case Study 2: Cancer Cell Proliferation

Research has indicated that compounds with similar mechanisms can inhibit cancer cell proliferation by disrupting the collagen matrix that supports tumor growth. This highlights the potential of this compound in cancer therapies targeting the tumor microenvironment .

Comparative Data Table

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryTreatment of fibrosis and cancer,
Biological ResearchModulation of P2Y receptors,
SynthesisBuilding block for complex compounds,
Industrial ApplicationsDevelopment of new materials,

Mechanism of Action

The mechanism of action of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as P2Y receptors. These receptors are involved in various cellular signaling pathways, and modulation of these receptors can lead to changes in cellular responses. The compound’s effects are mediated through binding to these receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-4-ones

Structure: These compounds feature a fused pyridine-pyrimidine ring system, distinct from the separate pyrrolidinone and pyrimidine moieties in the target compound. Key Differences:

  • Pyrido[2,3-d]pyrimidin-4-ones with aryliden hydrazinyl substituents (e.g., compound 10 in ) exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli . Implications: The target compound’s pyrimidine group may confer similar antimicrobial properties, but its non-fused structure could reduce metabolic stability compared to pyrido derivatives.

4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives

Structure : These derivatives () include substituents like piperidinyl, piperazinyl, and aryl groups.
Key Differences :

  • The pyrazino-pyrimidine core offers a larger aromatic surface for target binding, whereas the target compound’s pyrrolidinone introduces a non-planar, flexible element.
  • Substituents such as 4-[(dimethylamino)methyl]piperidin-1-yl () enhance solubility and blood-brain barrier penetration, suggesting that the pyrimidin-2-yloxy group in the target compound may require additional hydrophilic modifications for optimal bioavailability.

Pyrrolidin-2-one Derivatives with Heteroaromatic Substitutions

  • UCB-J (): A radiotracer with a pyrrolidin-2-one core linked to a trifluorophenyl group and a pyridylmethyl substituent. It binds synaptic vesicle glycoprotein 2A (SV2A) with high affinity.
  • T990-4313 (): Features a pyrrolidin-2-one with a piperazinyl-acetyl group and pyridinylmethyl substitution. This compound’s piperazine moiety improves water solubility, whereas the target compound’s pyrimidinyloxy group may prioritize target specificity over solubility .

Key Observations :

  • The pyrimidine group’s hydrogen-bonding capacity may position the target compound as a kinase inhibitor, akin to pyrimidine-based drugs like gefitinib.
  • Antimicrobial activity, as seen in pyrido derivatives, is plausible but requires empirical validation.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The absence of ionizable groups (e.g., piperazine in T990-4313) suggests moderate aqueous solubility, necessitating prodrug strategies for oral administration.
  • Metabolic Stability : The ether linkage in the pyrimidin-2-yloxy group may confer resistance to hydrolysis compared to ester-containing analogs.

Biological Activity

4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of collagen prolyl 4-hydroxylases . This enzyme is crucial for collagen synthesis, as it catalyzes the hydroxylation of proline residues in collagen precursors, leading to the formation of hydroxyproline, a key structural component of collagen.

Key Mechanisms:

  • Target Enzyme : Collagen prolyl 4-hydroxylases
  • Mode of Action : The compound binds to the active sites of these enzymes, inhibiting their activity and subsequently reducing hydroxyproline levels.
  • Biochemical Pathways Affected : The inhibition disrupts the collagen synthesis pathway, which can have implications in conditions characterized by excessive fibrosis or abnormal collagen deposition.

Biological Applications

This compound has been investigated for various applications:

  • Fibrosis Treatment : By inhibiting collagen synthesis, this compound shows promise in treating fibrotic diseases where excessive collagen deposition occurs.
  • Cancer Research : Its ability to modulate biological pathways involving P2Y receptors makes it a candidate for cancer therapy, potentially affecting tumor growth and metastasis.
  • Material Science : Used as a building block for synthesizing more complex heterocyclic compounds, aiding in the development of new materials.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Study on Collagen Synthesis Inhibition : A study demonstrated that this compound effectively reduced collagen production in vitro, suggesting its utility in managing fibrotic conditions.
StudyFindings
Inhibition of collagen prolyl 4-hydroxylases leading to decreased hydroxyproline levels.
Demonstrated anti-inflammatory effects alongside inhibition of COX-2 activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives known for their pharmacological properties.

CompoundMechanismBiological Activity
Pyrimidine Derivative ACOX-2 InhibitionAnti-inflammatory
Pyrimidine Derivative BPDE9A InhibitionProcognitive effects
This compoundCollagen Prolyl 4-Hydroxylase InhibitionAntifibrotic, anticancer potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves coupling a pyrimidin-2-yloxy moiety with a pyrrolidin-2-one scaffold. A viable approach includes nucleophilic substitution, where a hydroxyl or halide intermediate on the pyrrolidinone reacts with a pyrimidine derivative under basic conditions. For example, in structurally similar compounds (e.g., 2-(pyrimidin-2-yloxy)phenol), sodium hydroxide-mediated coupling of 2-chloropyrimidine with dihydroxybenzene at 423–433 K for 5 hours achieved successful synthesis . Optimization includes using polar aprotic solvents (e.g., DMF), copper catalysts for regioselectivity, and controlled temperature to minimize side reactions. Post-synthetic purification via column chromatography or recrystallization ensures purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., π–π stacking and hydrogen bonding observed in 2-(pyrimidin-2-yloxy)phenol crystals) .
  • NMR spectroscopy : Confirms proton environments (e.g., pyrimidine protons resonate at δ 8.5–9.0 ppm) and coupling patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for assessing the purity of this compound in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying impurities (e.g., residual starting materials or byproducts) . Complementary methods include:

  • Elemental analysis : Verifies C, H, N, and O composition.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological targets of this compound?

  • Methodological Answer : Molecular docking and dynamics simulations predict binding affinities to enzymes or receptors. For example:

  • Pyrimidine derivatives (e.g., kinase inhibitors) show affinity for ATP-binding pockets. Computational models can simulate interactions with kinases like EGFR or VEGFR .
  • Machine learning tools (e.g., AlphaFold) predict protein-ligand interactions based on structural analogs (e.g., benzamide-pyrimidine hybrids with anticancer activity) .

Q. What strategies resolve contradictions in activity data across different biological assays for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate results using surface plasmon resonance (SPR) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
  • Purity verification : Impurities >0.1% can skew data; re-test using HPLC-purified batches .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .

Q. How does the stereochemistry of the pyrrolidinone ring affect the compound’s pharmacodynamics?

  • Methodological Answer : Enantiomers often exhibit divergent bioactivity. For example:

  • (S)-isomers of pyrrolidinone derivatives show enhanced binding to chiral receptors (e.g., GABA_A) compared to (R)-forms .
  • Chiral chromatography (e.g., using amylose-based columns) separates enantiomers for individual testing .
  • Pharmacokinetic studies : Compare metabolic stability and tissue penetration of each enantiomer using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.